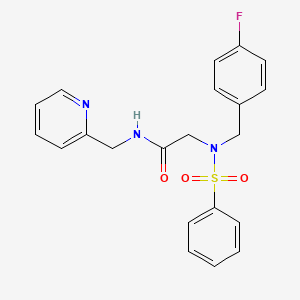
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Übersicht
Beschreibung
N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide is a complex organic compound that has garnered attention for its potential applications in various fields, including organic chemistry and materials science. The interest in this compound stems from its unique structure and the functional groups it contains, which offer a range of chemical reactivities and properties.
Synthesis Analysis
The synthesis of complex molecules like N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide often involves multi-step reactions, starting from simpler building blocks. For example, the reaction of tri(o-fluorobenzyl)tin chloride with sodium heteroaromatic carboxylic acid in a 1:1 stoichiometry can yield complexes with related structural motifs. These synthesis pathways are characterized by reactions such as condensation, esterification, and amide formation, requiring precise conditions to achieve the desired product (Yin, Wang, Ma, & Wang, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide is often elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule, including bond lengths and angles. For instance, the crystal structures of related compounds show that tin atoms can be rendered five-coordinate in a trigonal bipyramidal structure by coordinating with pyridine N atom of the carboxylate group, forming one-dimensional linear polymers with Sn–O and Sn–N bond lengths (Yin, Wang, Ma, & Wang, 2004).
Wissenschaftliche Forschungsanwendungen
Oxidative Enantioselective α-Fluorination
N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide's structural components play a crucial role in the oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This process, which utilizes N-fluorobis(phenyl)sulfonimide, enables the direct formation of C-F bonds at the α-position of simple aliphatic aldehydes, overcoming challenges like competitive difluorination and nonfluorination. The procedure yields high to excellent enantioselectivities, indicating its potential in synthesizing enantiomerically enriched fluorinated organic compounds (Fangyi Li, Zijun Wu, & Jian Wang, 2014).
Light Harvesting and Topoisomerase II Inhibition
The compound's framework has been explored in quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties. These studies aim to develop novel inhibitor molecules of Topoisomerase II enzyme as lead compounds, highlighting the compound's relevance in medicinal chemistry and photovoltaic applications (Y. Sheena Mary et al., 2019).
Novel Insecticide Development
Research has also identified N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide derivatives as a novel class of insecticides, such as flubendiamide, exhibiting strong activity against lepidopterous pests, including resistant strains. This unique chemical structure suggests a novel mode of action, distinguishing it from commercial insecticides and highlighting its potential in integrated pest management programs (Masanori Tohnishi et al., 2005).
Sulfonylation Reagents in Organic Synthesis
The compound's structural motif has been utilized in developing new methodologies for the sulfonylation of amines, alcohols, and phenols under mild conditions. This showcases its application in synthesizing sulfonamides and sulfonic esters, offering a broad range of functional group tolerance and highlighting its utility in organic synthesis (Jing Li et al., 2018).
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-18-11-9-17(10-12-18)15-25(29(27,28)20-7-2-1-3-8-20)16-21(26)24-14-19-6-4-5-13-23-19/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUEJBGGQFZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)
![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)
![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558910.png)
![3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4558924.png)
![3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558927.png)
![6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4558933.png)
![4-[(3-{[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B4558943.png)
![5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4558954.png)
![2-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4558958.png)